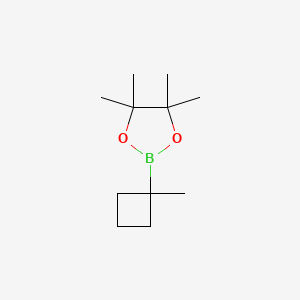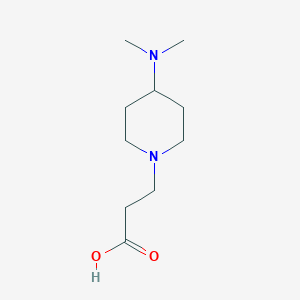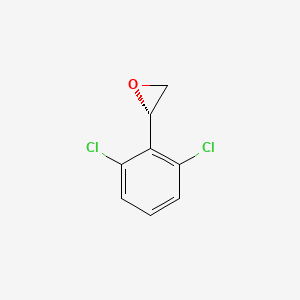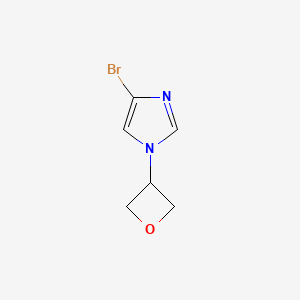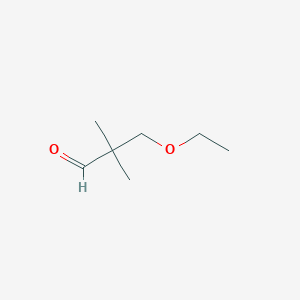
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a fluoro and methoxy group on the phenyl ring
Vorbereitungsmethoden
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Analyse Chemischer Reaktionen
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
4-(3-Fluoro-4-methoxyphenyl)piperidine: Features a piperidine ring instead of a pyrrolidine ring, leading to variations in biological activity and stability.
4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H14FNO3 |
|---|---|
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO3/c1-17-11-3-2-7(4-10(11)13)8-5-14-6-9(8)12(15)16/h2-4,8-9,14H,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
IRBMKUXGGTYCNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



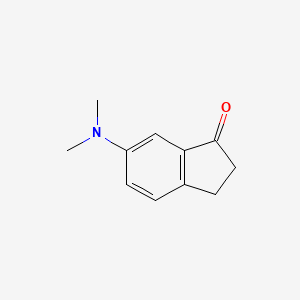
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)



